molecular formula C17H14N2O2S B3050482 Benzamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- CAS No. 262373-02-4

Benzamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]-

Cat. No.: B3050482
CAS No.: 262373-02-4
M. Wt: 310.4 g/mol
InChI Key: CCHCANIWOUJMBW-UHFFFAOYSA-N
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Description

Benzamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- is an organic compound with the molecular formula C15H15NO3 It is a derivative of benzamide, characterized by the presence of a methoxyphenyl group and a thiazolyl group

Mechanism of Action

Benzamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]-, also known as N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, is a chemical compound with the molecular formula C15H15NO3 . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .

Industrial Production Methods: Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving the methoxy group.

    Reduction: Reduction reactions may target the thiazolyl group.

    Substitution: Substitution reactions can occur at the aromatic ring or the thiazolyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like halogens or nitrating agents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid derivative, while reduction of the thiazolyl group could produce a thiazolidine derivative.

Scientific Research Applications

Benzamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- has several applications in scientific research:

Comparison with Similar Compounds

  • Benzamide, N-(4-methoxyphenyl)-4-ethyl-
  • Benzamide, N-(4-methylphenyl)-

Comparison: Benzamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- is unique due to the presence of both a methoxyphenyl group and a thiazolyl group. This combination imparts distinct chemical and biological properties, differentiating it from other benzamide derivatives. For instance, the thiazolyl group enhances its antimicrobial activity compared to benzamide, N-(4-methoxyphenyl)-4-ethyl-, which lacks this group .

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-21-14-9-7-12(8-10-14)15-11-22-17(18-15)19-16(20)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHCANIWOUJMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353496
Record name Benzamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262373-02-4
Record name Benzamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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